molecular formula C10H12O4 B8274432 Ethyl 2-formyl-3-(2-furyl)propionate

Ethyl 2-formyl-3-(2-furyl)propionate

Cat. No.: B8274432
M. Wt: 196.20 g/mol
InChI Key: MIZPHBQJELHISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-formyl-3-(2-furyl)propionate is a furan-substituted ester characterized by a formyl group at the C2 position and a 2-furyl moiety at the C3 position of the propionate backbone. Its molecular structure (C${10}$H${12}$O${4}$) combines reactivity from the formyl group, the ester functionality, and the aromatic furan ring. For example, ethyl 2-formylfuran-3-carboxylate (a positional isomer) is noted for its versatility in drug precursor synthesis , and pyridyl analogs like ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate are intermediates in histamine H$2$-antagonist development .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-formyl-3-(furan-2-yl)propanoate

InChI

InChI=1S/C10H12O4/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-5,7-8H,2,6H2,1H3

InChI Key

MIZPHBQJELHISO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CO1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s unique reactivity arises from the interplay of its functional groups. Key structural analogs include:

Table 1: Structural Comparison
Compound Name Key Structural Features Molecular Formula Molecular Weight CAS Number
Ethyl 2-formyl-3-(2-furyl)propionate Formyl (C2), 2-furyl (C3), ester (C1) C${10}$H${12}$O$_{4}$ 196.20 Not explicitly listed
Ethyl 3-(2-furyl)propanoate No formyl group; simpler ester C${9}$H${12}$O$_{3}$ 168.19 10031-90-0
Ethyl 3(2-furyl)propionate (FL-no: 13.022) Similar to above; EFSA flavoring agent C${9}$H${12}$O$_{3}$ 168.19 Not listed
Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate Pyridyl substituent (C3) instead of furyl C${12}$H${15}$NO$_{3}$ 221.25 72716-92-8

Key Differences :

  • The formyl group in the target compound enhances electrophilicity, making it more reactive in condensation or nucleophilic addition reactions compared to non-formylated analogs like ethyl 3-(2-furyl)propanoate.
  • Pyridyl analogs exhibit distinct electronic properties due to the nitrogen-containing aromatic ring, favoring applications in medicinal chemistry .

Key Insights :

  • Flavoring Agents: Simpler esters like ethyl 3-(2-furyl)propanoate are prioritized in food applications due to their stability and low toxicity (EFSA Class III) .
  • Pharmaceutical Utility : Formyl-containing derivatives (e.g., the target compound and its pyridyl analogs) are favored in drug synthesis for their reactivity and ability to form complex heterocycles .

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